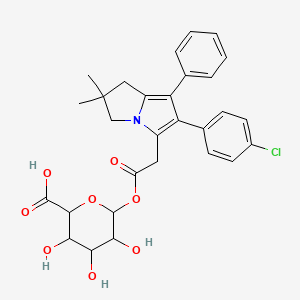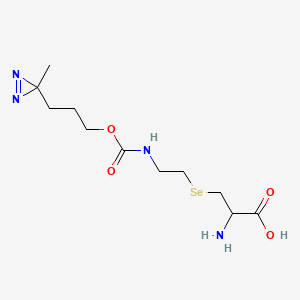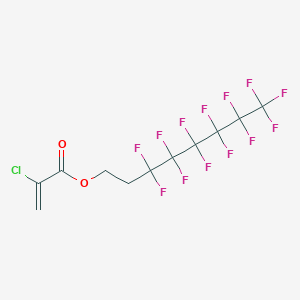
2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-(1,3-dioxoisoindolin-2-yl)thiazol-4-yl)acétique est un composé organique complexe caractérisé par la présence d'un noyau isoindoline et d'un cycle thiazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-(2-(1,3-dioxoisoindolin-2-yl)thiazol-4-yl)acétique implique généralement la réaction de condensation d'une amine primaire aromatique avec un dérivé d'anhydride maléique, conduisant à la formation de l'échafaudage isoindoline-1,3-dione . Cette voie classique offre un cheminement simple et polyvalent pour accéder à une variété d'isoindoline-1,3-diones substituées. De plus, des réactions catalysées par des métaux de transition et des méthodes organocatalytiques ont été utilisées pour construire ces structures hétérocycliques complexes .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(2-(1,3-dioxoisoindolin-2-yl)thiazol-4-yl)acétique subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses thioéthers ou thiols correspondants.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur les cycles thiazole ou isoindoline.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants comme l'éthanol ou le dichlorométhane et des catalyseurs pour faciliter les réactions .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire des groupes fonctionnels tels que des halogènes, des groupes alkyles ou aryles.
Applications De Recherche Scientifique
L'acide 2-(2-(1,3-dioxoisoindolin-2-yl)thiazol-4-yl)acétique a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-(1,3-dioxoisoindolin-2-yl)thiazol-4-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiazole peut interagir avec des enzymes et des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Le noyau isoindoline peut également se lier à plusieurs récepteurs, améliorant le potentiel thérapeutique du composé .
Mécanisme D'action
The mechanism of action of 2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isoindoline nucleus can also bind to multiple receptors, enhancing the compound’s therapeutic potential .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(2-aminothiazol-4-yl)acétique : Ce composé partage le cycle thiazole mais diffère dans les groupes fonctionnels qui y sont attachés.
Acide 4-thiazol-acétique, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl) : Ce composé est structurellement similaire mais présente des motifs de substitution différents sur les cycles thiazole et isoindoline.
Unicité
L'acide 2-(2-(1,3-dioxoisoindolin-2-yl)thiazol-4-yl)acétique est unique en raison de sa combinaison du noyau isoindoline et du cycle thiazole, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C13H8N2O4S |
|---|---|
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxoisoindol-2-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H8N2O4S/c16-10(17)5-7-6-20-13(14-7)15-11(18)8-3-1-2-4-9(8)12(15)19/h1-4,6H,5H2,(H,16,17) |
Clé InChI |
OZKKWHLECXKXAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC(=CS3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)


![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)





![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)



![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
